molecular formula C11H7F2NO B2830192 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 928324-50-9

5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B2830192
CAS RN: 928324-50-9
M. Wt: 207.18
InChI Key: MXBFZNQXHOXBIM-UHFFFAOYSA-N
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Description

The compound “5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “2,6-difluorophenyl” part indicates a phenyl group (a ring of 6 carbon atoms, essentially a benzene ring) with fluorine atoms at the 2nd and 6th positions . The “carbaldehyde” suffix typically denotes the presence of a formyl group (-CHO), which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolopyrazine derivatives, which also contain a pyrrole ring, can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Synthesis and Chemical Properties

New Synthesis of 3-Fluoropyrroles 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, closely related to 5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde, were synthesized from corresponding pyrrolines via electrophilic alpha,alpha-difluorination and dehydrofluorination. This method presents an efficient route to various 3-fluorinated pyrroles, showcasing the potential of the compound in organic synthesis processes (Surmont et al., 2009).

Novel Quinone-Fused Corroles A gallium(III)(pyridine) complex of a similar derivative was used to trap azomethine ylides in 1,3-dipolar cycloaddition reactions with quinones, yielding novel quinone-fused corrole derivatives. This indicates potential applications in developing new compounds with unique properties (Vale et al., 2007).

Biological and Sensor Applications

BODIPY-Derived Polymeric Chemosensor A water-soluble polymer incorporating 5,5-difluoro-1,3,7,9-tetramethyl-10-phenyl-5 H-dipyrrolo-diazaborinine-2-carbaldehyde was synthesized for detecting and separating Hg(II) ions in aqueous solution. This underscores the compound's potential in environmental monitoring and toxic ion detection (Haldar & Lee, 2019).

Material Science and Nanotechnology

Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, was used as a ligand to create a new {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior and is linked via Na(+) cations into a 1D polymeric topology, indicating potential applications in nanotechnology and material sciences (Giannopoulos et al., 2014).

Future Directions

While specific future directions for “5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde” are not available, research on related compounds suggests potential applications in medicinal chemistry, drug discovery, and the treatment of various diseases .

properties

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)10-4-7(6-15)5-14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBFZNQXHOXBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution (26 mL) of [5-(2,6-difluorophenyl)-1H-pyrrol-3-yl]methanol (2.56 g) in acetonitrile were added tetra-n-propylammonium perruthenate (430 mg), N-methylmorpholine N-oxide (2.15 g) and molecular sieves 4A powder (5 g), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was diluted with ethyl acetate (60 mL) and filtered through celite. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=1:1) to give the title compound as pale-red crystals (yield 1.94 g, 77%).
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
430 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution (26 mL) of [5-(2,6-difluorophenyl)-1H-pyrrol-3-yl]methanol (2.56 g) in acetonitrile were added tetra-n-propylammonium perruthenate (430 mg), N-methylmorpholine N-oxide (2.15 g) and molecular sieves 4 A powder (5 g), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was diluted with ethyl acetate (60 mL) and filtered through celite. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=1:1) to give the title compound as pale-red crystals (yield 1.94 g, 77%).
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
430 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
77%

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